7'-hydroxy-8'-[(2-methylpiperidin-1-yl)methyl]-2H,2'H-3,4'-bichromene-2,2'-dione
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Overview
Description
7’-hydroxy-8’-[(2-methylpiperidin-1-yl)methyl]-2H,2’H-3,4’-bichromene-2,2’-dione is a complex organic compound that belongs to the class of bichromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-hydroxy-8’-[(2-methylpiperidin-1-yl)methyl]-2H,2’H-3,4’-bichromene-2,2’-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, which involves the condensation of an aldehyde, an amine, and a ketone.
Introduction of the Chromene Moiety: The chromene moiety can be introduced through a cyclization reaction involving a phenol derivative and an aldehyde.
Hydroxylation: The hydroxyl groups can be introduced through selective oxidation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
7’-hydroxy-8’-[(2-methylpiperidin-1-yl)methyl]-2H,2’H-3,4’-bichromene-2,2’-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, osmium tetroxide, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as sodium hydride and potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
7’-hydroxy-8’-[(2-methylpiperidin-1-yl)methyl]-2H,2’H-3,4’-bichromene-2,2’-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7’-hydroxy-8’-[(2-methylpiperidin-1-yl)methyl]-2H,2’H-3,4’-bichromene-2,2’-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-2-methyl-8-((2-methylpiperidin-1-yl)methyl)-3-phenyl-4H-chromen-4-one: Similar structure but with different substituents.
4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: Contains a piperidine ring and chromene moiety but with additional functional groups.
Uniqueness
7’-hydroxy-8’-[(2-methylpiperidin-1-yl)methyl]-2H,2’H-3,4’-bichromene-2,2’-dione is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4-(2-oxochromen-3-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-15-6-4-5-11-26(15)14-20-21(27)10-9-17-18(13-23(28)31-24(17)20)19-12-16-7-2-3-8-22(16)30-25(19)29/h2-3,7-10,12-13,15,27H,4-6,11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMHKZORMNTMII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(C=CC3=C2OC(=O)C=C3C4=CC5=CC=CC=C5OC4=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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